molecular formula C7H11ClN2 B582297 (4-Methylpyridin-2-yl)methanamine hydrochloride CAS No. 1257535-59-3

(4-Methylpyridin-2-yl)methanamine hydrochloride

Cat. No. B582297
M. Wt: 158.629
InChI Key: ACBUTUZFQBPVET-UHFFFAOYSA-N
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Description

“(4-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 g/mol . This compound is typically available in solid form .


Molecular Structure Analysis

The InChI code for “(4-Methylpyridin-2-yl)methanamine hydrochloride” is 1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H . The Canonical SMILES is CC1=CC(=NC=C1)CN.Cl . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 158.63 g/mol . The compound has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . Its exact mass and monoisotopic mass is 158.0610761 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

Molecular Pharmacology and Receptor Agonism

(4-Methylpyridin-2-yl)methanamine hydrochloride has been explored for its potential in molecular pharmacology, particularly related to receptor agonism. Studies have highlighted compounds with structural similarities, focusing on their affinity and selectivity for receptor types, demonstrating their utility in understanding receptor-mediated physiological and pathological processes. For instance, compounds like YM348 have been noted for their high affinity for specific receptor subtypes, providing insights into receptor agonism's nuanced molecular mechanisms (Kimura et al., 2004).

Pharmacokinetics and Drug Distribution

The pharmacokinetics and tissue distribution of compounds structurally akin to (4-Methylpyridin-2-yl)methanamine hydrochloride have been a significant area of research. Studies have delved into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, revealing their potential therapeutic implications. Notably, compounds like IN-1130 have been examined for their bioavailability and tissue distribution patterns, indicating their potential as effective drugs in specific therapeutic contexts, such as anti-fibrosis treatments (Kim et al., 2008).

Neuropharmacology and CNS Effects

The neuropharmacological effects of compounds similar to (4-Methylpyridin-2-yl)methanamine hydrochloride have been rigorously studied, highlighting their impact on central nervous system (CNS) functions and pathologies. These studies have explored how such compounds interact with neuronal receptors, influence neurotransmitter levels, and affect behavioral outcomes, providing a foundation for developing novel CNS-targeted therapeutics. Examples include the investigation of compounds like 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines, which have demonstrated specific receptor affinities and induced physiological responses in animal models, shedding light on potential therapeutic pathways (Enguehard-Gueiffier et al., 2006).

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation) and can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

(4-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBUTUZFQBPVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679870
Record name 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridin-2-yl)methanamine hydrochloride

CAS RN

1257535-59-3
Record name 2-Pyridinemethanamine, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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